6-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
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Overview
Description
6-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a chemical compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a chloro substituent at the 6th position, a carbonyl group at the 1st position, and a nitrile group at the 3rd position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitrile group to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
6-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde
- 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one
- 1H-2-Benzopyran-1-one derivatives
Uniqueness
6-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H6ClNO2 |
---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
6-chloro-1-oxo-3,4-dihydroisochromene-3-carbonitrile |
InChI |
InChI=1S/C10H6ClNO2/c11-7-1-2-9-6(3-7)4-8(5-12)14-10(9)13/h1-3,8H,4H2 |
InChI Key |
JXYVBDNHCZULGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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